molecular formula C19H34N2O4 B020512 (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt CAS No. 186094-00-8

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt

Cat. No. B020512
CAS RN: 186094-00-8
M. Wt: 354.5 g/mol
InChI Key: GAUKCWXJAQLUCN-SLZMFKEQSA-N
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Description

Synthesis Analysis

The synthesis of "(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt" involves optical resolution of the racemate with camphoric acids, resulting in enantiomers with >99% optical purity. Key to this process is the use of (1R,3S)-camphoric acid as a resolving agent, which also plays a significant role in supramolecular chemistry, forming adducts with various amines (Zakaria et al., 2003). The absolute configuration of the (+)-enantiomer is determined to be 2S,5R by X-ray analysis of the salt with (+)-camphoric acid, showcasing the compound's intricate synthesis and structural characterization (Calderon et al., 1997).

Molecular Structure Analysis

The molecular structure of trans-2,5-dimethylpiperazine, a core component of the compound, is centrosymmetric with a chair form, where the methyl groups occupy equatorial positions. This structural configuration is elucidated through X-ray analysis, highlighting the importance of molecular geometry in understanding the compound's chemical behavior (Okamoto et al., 1982).

Chemical Reactions and Properties

Camphoric acid derivatives engage in various chemical reactions, forming adducts with organic polyamines and influencing the structure of the resultant compounds. These reactions demonstrate the versatility and reactivity of camphoric acid in synthesizing complex molecules (Zakaria et al., 2003). Moreover, the synthesis of tetrapyrazinoporphyrazines containing camphor units showcases the compound's ability to participate in intricate chemical syntheses, producing materials with distinct chiral properties (KobayashiNagao & NevinW. Andrew, 1998).

Physical Properties Analysis

The synthesis and characterization of novel compounds such as camphor-derived sulfonium salts and their cycloaddition with aldimines to produce 2,3-dihydrobenzofurans underline the physical properties of these substances. These studies provide insights into the compounds' reactivity, yield, and enantioselectivity under various conditions (Cheng et al., 2013).

Chemical Properties Analysis

The chemical properties of "this compound" reflect its role in diverse reactions, including its synthesis from 1-allyl-trans-2,5-dimethylpiperazine and its participation in the construction of complex molecular architectures. The compound's involvement in reactions that yield high-selectivity δ opioid receptor agonists further illustrates its significant chemical functionality (Calderon et al., 1997).

Scientific Research Applications

Synthesis and Receptor Binding

One significant area of research involving (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, when combined with camphoric acid, is in the synthesis of selective delta (δ) opioid receptor agonists. The compound has been utilized in creating novel, optically pure derivatives, such as SNC 80, which exhibit strong selectivity for delta opioid receptors. These substances show potential for further study at the molecular level, especially in understanding the role of delta opioid receptors in analgesia and drug abuse (Calderon et al., 1997).

Enantioconvergent Synthesis

Another research application is in the enantioconvergent synthesis of related compounds. A high-yield synthesis of enantiomerically pure diamines from trans-2,5-dimethylpiperazine, an intermediate in the synthesis of delta-opioid receptor ligands, has been developed. This process allows for the preparation of large quantities of enantiomerically pure diamine without chromatography (Janetka et al., 2003).

Supramolecular Chemistry

Camphoric acid, a component of the compound, is utilized in supramolecular chemistry. It forms adducts with a range of amines, generating structures like chains, sheets, and three-dimensional frameworks in various adducts. This use highlights the versatility of camphoric acid as a building block in the field of supramolecular chemistry (Zakaria et al., 2003).

Asymmetric Catalysis

In asymmetric catalysis, derivatives of camphor, such as those derived from (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, have been used to create diastereomeric pure pyridine and 2,2'-bipyridine thioethers. These compounds have shown promise in enantioselective palladium-catalyzed allylic substitutions (Chelucci et al., 1999).

Molecular and Crystal Structure Analysis

Research into the molecular and crystal structure of related compounds, such as trans-2,5-dimethylpiperazine, has been conducted to understand their properties better. These studies provide insights into the molecular configurations and interactions, which are essential for further applications in chemistry and pharmacology (Okamoto et al., 1982).

Mechanism of Action

Target of Action

Piperazine compounds, a class to which this compound belongs, are known to mediate their anthelmintic action by generally paralyzing parasites . This allows the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt may interact with its targets in a similar manner, leading to changes in the physiological state of the target organism.

Biochemical Pathways

The action of piperazine compounds is known to affect the gabaergic system , which plays a crucial role in the nervous system’s function. Disruption of this system can lead to various downstream effects, including changes in nerve signal transmission and muscle contraction.

Pharmacokinetics

Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . These properties could potentially impact the bioavailability of this compound.

Result of Action

Given its potential action on the gabaergic system, it may lead to changes in nerve signal transmission and muscle contraction, potentially resulting in the paralysis of certain organisms .

properties

IUPAC Name

(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4.C9H18N2/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;1-4-5-11-7-8(2)10-6-9(11)3/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);4,8-10H,1,5-7H2,2-3H3/t6-,10+;8-,9+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKCWXJAQLUCN-SLZMFKEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC=C)C.CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CC=C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475894
Record name (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186094-00-8
Record name 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R,3S)-, compd. with (2S,5R)-2,5-dimethyl-1-(2-propen-1-yl)piperazine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186094-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt
Reactant of Route 2
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt
Reactant of Route 3
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt
Reactant of Route 4
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt
Reactant of Route 5
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt
Reactant of Route 6
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt

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